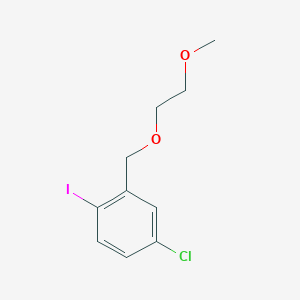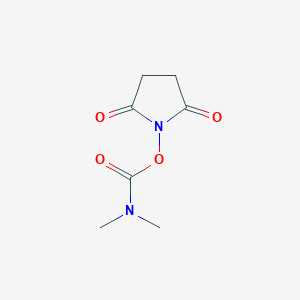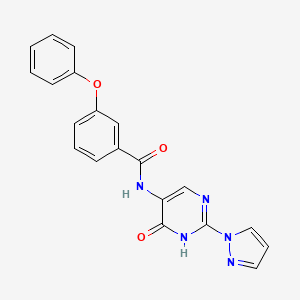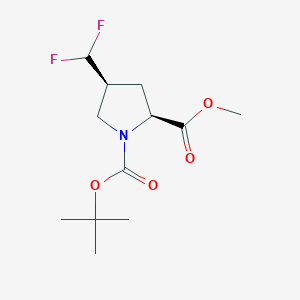
4-Chloro-1-iodo-2-(2-methoxyethoxymethyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-1-iodo-2-(2-methoxyethoxymethyl)benzene is an organic compound characterized by the presence of chlorine, iodine, and a methoxyethoxymethyl group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1-iodo-2-(2-methoxyethoxymethyl)benzene typically involves electrophilic aromatic substitution reactions. One common method includes the iodination of 4-chloro-2-(2-methoxyethoxymethyl)benzene using iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions . The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-1-iodo-2-(2-methoxyethoxymethyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: Both the chlorine and iodine atoms can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds.
Aplicaciones Científicas De Investigación
4-Chloro-1-iodo-2-(2-methoxyethoxymethyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 4-Chloro-1-iodo-2-(2-methoxyethoxymethyl)benzene exerts its effects involves its ability to undergo electrophilic aromatic substitution reactions. The presence of electron-withdrawing groups like chlorine and iodine makes the benzene ring more susceptible to nucleophilic attack, facilitating various chemical transformations .
Comparación Con Compuestos Similares
Similar Compounds
- 4-Chloro-1-iodo-2-methoxybenzene
- 1-Chloro-4-iodobenzene
- 4-Chloro-1-iodo-2-methylbenzene
Uniqueness
4-Chloro-1-iodo-2-(2-methoxyethoxymethyl)benzene is unique due to the presence of the methoxyethoxymethyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This functional group can influence the compound’s solubility, stability, and overall reactivity, making it valuable for specific applications in research and industry .
Propiedades
Fórmula molecular |
C10H12ClIO2 |
|---|---|
Peso molecular |
326.56 g/mol |
Nombre IUPAC |
4-chloro-1-iodo-2-(2-methoxyethoxymethyl)benzene |
InChI |
InChI=1S/C10H12ClIO2/c1-13-4-5-14-7-8-6-9(11)2-3-10(8)12/h2-3,6H,4-5,7H2,1H3 |
Clave InChI |
LEJXFYJJXRKDGT-UHFFFAOYSA-N |
SMILES canónico |
COCCOCC1=C(C=CC(=C1)Cl)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[4-[3-(3-Aminophenyl)propyl]piperazin-1-yl]ethanol](/img/structure/B13898825.png)

![8-[4-[2-(Dimethylamino)ethyl]piperazin-1-yl]-[1,2,4]triazolo[1,5-a]pyrazin-2-amine](/img/structure/B13898829.png)
![Benzyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(phenylmethoxycarbonylamino)propanoate](/img/structure/B13898831.png)



![Tert-butyl 4-[(cyclobutylamino)methyl]-2,2-dimethyl-1,3-oxazolidine-3-carboxylate](/img/structure/B13898861.png)

![2-[2-fluoro-4-(trifluoromethyl)benzene-6-id-1-yl]-5-(trifluoromethyl)pyridine;iridium(3+);4-methoxy-2-(4-methoxypyridin-2-yl)pyridine;hexafluorophosphate](/img/structure/B13898873.png)


